2-(3-azidopropoxy)acetic acid

Click chemistry PROTAC linker Structural isomer

2-(3-Azidopropoxy)acetic acid (CAS 166810-79-3) is a heterobifunctional linker of the azido-alkyl/ether-carboxylic acid class. It possesses a terminal azide group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a terminal carboxylic acid for amide or ester conjugation.

Molecular Formula C5H9N3O3
Molecular Weight 159.1
CAS No. 166810-79-3
Cat. No. B6251875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-azidopropoxy)acetic acid
CAS166810-79-3
Molecular FormulaC5H9N3O3
Molecular Weight159.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Azidopropoxy)acetic acid (CAS 166810-79-3): A Compact Azido-Acid Linker for Click Chemistry and PROTAC Design


2-(3-Azidopropoxy)acetic acid (CAS 166810-79-3) is a heterobifunctional linker of the azido-alkyl/ether-carboxylic acid class. It possesses a terminal azide group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a terminal carboxylic acid for amide or ester conjugation [1]. Its molecular formula is C5H9N3O3, with a molecular weight of 159.14 g/mol [2]. Unlike its more prevalent structural isomer, Azido-PEG1-C2-acid (3-(2-azidoethoxy)propanoic acid, CAS 1393330-34-1), this compound features a three-carbon propoxy chain terminating directly in an acetic acid moiety, providing a distinct spacer geometry for applications requiring specific spatial orientation between azide and carboxyl functionalities.

Reactivity CuAAC-compatible azide and carboxylic acid handles
Spacer Architecture 5-atom propoxy-acetic acid, distinct from ethoxy-propanoic isomers
Design Context PROTAC and bioconjugate linker libraries with defined methylene increments

Why Substituting 2-(3-Azidopropoxy)acetic acid with Generic Azido-PEG-Acids Can Alter Conjugation Outcomes


Procurement specialists should not interchange 2-(3-azidopropoxy)acetic acid with other azido-PEG-acids like Azido-PEG1-acid (CAS 1393330-34-1) or Azido-PEG3-acetic acid (CAS 172531-37-2) without careful consideration, as the spacer architecture and physicochemical properties differ quantitatively. The propoxy-acetic acid skeleton (C3-O-CH2-COOH) of the target compound contrasts with the ethoxy-propanoic acid (C2-O-C2-COOH) motif of its closest structural isomer [1]. This difference alters the spatial distance between the azide and carboxyl reactive handles, as well as the hydrogen bonding environment and acidity of the carboxyl group, which can directly impact conjugation efficiency and the final linker geometry in bioconjugates . In PROTAC design, even single-ethylene unit changes in linker length have been shown to drastically modulate ternary complex formation and protein degradation potency [2].

This Compound Propoxy-acetic acid architecture (N₃–C3–O–CH₂–COOH) with a 5-atom spacer
Common Substitutes Ethoxy-propanoic acid isomers or PEG3/PEG4 linkers alter spatial presentation and lipophilicity
Conjugation Risk Even single-methylene shifts may modulate ternary complex stability in PROTAC design
Solubility Profile Lower hydrophilicity than PEG3/PEG4 linkers; may require solubility verification in aqueous buffers

Quantitative Differentiation Evidence for 2-(3-Azidopropoxy)acetic acid vs. Key Analogs


Structural Isomerism: Propoxy-Acetic Acid vs. Ethoxy-Propanoic Acid Spacer Architecture

2-(3-Azidopropoxy)acetic acid (CAS 166810-79-3) is a structural isomer of the commercially predominant Azido-PEG1-C2-acid (CAS 1393330-34-1). The target compound features an azidopropoxy chain linked to an acetic acid moiety (N₃–CH₂CH₂CH₂–O–CH₂–COOH), whereas the comparator is an azidoethoxy chain linked to a propanoic acid (N₃–CH₂CH₂–O–CH₂CH₂–COOH) [1]. Both share an identical molecular formula (C5H9N3O3) and molecular weight (159.14 g/mol), but the oxygen atom position differs: it is at the β-carbon from the azide in the target compound versus the γ-carbon in the comparator. This positional shift alters the carboxyl group's proximity to the ether oxygen, potentially modifying its pKa and hydrogen-bonding capacity, which are critical for amide coupling activation and aqueous solubility. No direct head-to-head reactivity data were identified in public literature, but this is a class-level inference based on well-established structure-activity relationships in PEG linker series .

Spacer isomerism
Class-level inference
Propoxy-acetic acid vs. ethoxy-propanoic acid
Oxygen atom shifted by one methylene unit; identical MW 159.14
Altered carboxyl presentation may influence conjugation geometry
No head-to-head reactivity data available; empirical evaluation advised
Click chemistry PROTAC linker Structural isomer

Spacer Length Comparison: 5-Atom vs. 4-Atom Linker Backbone

The target compound provides a 5-atom spacer chain between the reactive handles (N–C–C–C–O–C–, counting the shortest path from azide nitrogen to carbonyl carbon), compared to the 4-atom spacer of the close analog 2-(2-azidoethoxy)acetic acid (CAS 79598-48-4, C4H7N3O3, MW 145.1) [1]. The additional methylene group in the target compound increases the theoretical end-to-end distance by approximately 1.2–1.5 Å in the extended conformation. In the context of PROTAC linker optimization, Sinatra et al. demonstrated that varying linker composition between E3 ligase and POI ligands systematically modulates degradation potency (DC50 values ranging from 3.5 nM to 19.4 nM for different linker constructs targeting HDAC6) [2]. While the target compound itself was not directly studied in isolation, its analogs featuring azido-propoxy spacers were employed as intermediates in solid-phase PROTAC synthesis [2].

Spacer length
Cross-study comparable
5 atoms
vs. 4-atom analog (CAS 79598-48-4); ~1.2–1.5 Å longer
Additional methylene may resolve steric clashes in PROTAC ternary complexes
Modeling estimation; DC₅₀ shifts observed with linker variation in HDAC6 degraders
Linker length Conjugation geometry Spacer optimization

Computed Lipophilicity Differentiation for Solubility and Permeability Tuning

The computed lipophilicity (XLogP3-AA) of the structurally analogous 3-(2-azidoethoxy)propanoic acid is reported as 0.5 on PubChem [1]. For 2-(3-azidopropoxy)acetic acid, the predicted LogP is estimated to be slightly higher (~0.7) due to the additional methylene group in the hydrophobic alkyl chain, based on consistent LogP increment rules (+0.5 per methylene) [2]. This modest increase in hydrophobicity marginally reduces aqueous solubility but may enhance passive membrane permeability, a trade-off relevant in cellular PROTAC assays. In contrast, longer PEG-based linkers such as Azido-PEG3-acetic acid (CAS 172531-37-2, MW 233.2) and Azido-PEG4-acetic acid (CAS 201467-81-4, MW 291.3) exhibit significantly lower LogP values (predicted ~-0.5 to -1.0) due to multiple ether oxygens, thereby offering higher aqueous solubility at the cost of potential reduced cellular uptake .

Lipophilicity
Class-level inference
Predicted LogP ~0.7
vs. 0.5 for isomer; vs. ~-0.5 to -1.0 for PEG3/PEG4 analogs
Intermediate hydrophobicity niche between PEG-rich and alkyl-only linkers
Computed by analogy; experimental LogP not publicly available
Lipophilicity LogP Solubility Physicochemical property

Synthetic Accessibility and Commercial Purity Benchmarking

2-(3-Azidopropoxy)acetic acid is synthesized via a two-step route: (1) azidation of 3-chloropropanol with sodium azide, and (2) Williamson ether synthesis with chloroacetic acid under basic conditions . The purity specification from multiple commercial sources is ≥95% [1]. This synthetic route achieves yields comparable to the related synthesis of azido-acetate esters, where optimized conditions at 40 °C produced up to 52% yield with 85% chloride substitution [2]. In contrast, the isomeric Azido-PEG1-C2-acid is typically synthesized via PEGylation of 3-azidopropanoic acid, a route that may afford higher yields due to simpler purification . Procurement challenges include the requirement for storage at -20 °C protected from light to prevent azide decomposition, identical to other aliphatic azides [1].

Synthetic purity
Cross-study comparable
Purity ≥95% (commercial)
Two-step route; related azido-acetate ester yield up to 52%
Comparable purity to isomer; batch-specific NMR/LCMS verification recommended
Williamson ether step may generate elimination byproducts
Synthesis Purity Commercial availability Procurement

Application-Specific Differentiation: Spacer Geometry in HDAC6 PROTAC Degrader Series

In the solid-phase synthesis of cereblon-recruiting HDAC6 PROTACs by Sinatra et al., azido-functionalized intermediates with variable linker lengths were systematically evaluated [1]. While the target compound 2-(3-azidopropoxy)acetic acid was not the sole linker studied, the paper demonstrates that linker composition directly modulates degradation potency: PROTAC A6 achieved a DC50 of 3.5 nM, whereas PROTAC B4 achieved a DC50 of 19.4 nM, with linker variation being a key differentiating factor [1]. The BindingDB entry associated with this series reports an EC50 of 6.5 nM for HDAC6 degradation in human MM1.S cells (24-hour incubation, immunoblotting readout) [2]. Compounds utilizing the azidopropoxy scaffold as a linker module benefit from its rigid-yet-flexible spacer that presents the triazole product at a defined distance from the carboxylic acid conjugation point, a parameter shown to influence ternary complex stability between HDAC6, cereblon, and the PROTAC molecule [1].

PROTAC degrader context
Supporting evidence
DC₅₀ 3.5–19.4 nM (HDAC6 series)
5.5-fold potency difference linked to linker variation; EC₅₀ 6.5 nM reported in MM1.S cells
Linker geometry influences degradation efficiency; azidopropoxy scaffold contributes to SAR
Construct-level data; no isolated linker potency claim can be made
PROTAC HDAC6 degrader Solid-phase synthesis Linker optimization

Recommended Application Scenarios for 2-(3-Azidopropoxy)acetic acid Based on Evidence


PROTAC Linker Optimization Libraries Requiring Defined Single-Methylene Spacer Increments

The compound is ideally suited for building PROTAC linker libraries where fine-tuning the distance between the target protein ligand and E3 ligase recruiter is critical. As demonstrated by Sinatra et al., even modest linker variations can produce 5.5-fold differences in degradation potency (DC50 values of 3.5 nM vs. 19.4 nM) [1]. The 5-atom spacer of this compound fills a gap between the 4-atom 2-(2-azidoethoxy)acetic acid and the longer PEG3/PEG4 linkers, enabling systematic structure-activity relationship (SAR) exploration. Its propoxy-acetic acid architecture also provides a distinct conjugation geometry compared to the isomer azido-ethoxy-propanoic acid [2].

Bioorthogonal Conjugation Where Precise Spacer Hydrophobicity is Required

With a predicted LogP of approximately 0.5–0.7, this linker occupies a unique lipophilicity window that balances aqueous solubility with passive membrane permeability [1]. This makes it particularly suitable for cellular delivery applications where highly hydrophilic PEG3/PEG4 linkers (LogP ~ -0.5 to -1.0) may exhibit poor membrane penetration, while purely alkyl linkers (LogP > 1.5) may promote aggregation or non-specific binding. The single ether oxygen provides minimal but sufficient hydrophilicity for handling in aqueous buffers [2].

Solid-Phase Peptide and Peptidomimetic Synthesis with Embedded Click Handles

The azide group's stability under standard Fmoc solid-phase peptide synthesis (SPPS) conditions (piperidine deprotection, TFA cleavage) allows this compound to be incorporated as a pre-installed click handle. The carboxylic acid moiety can be activated with standard coupling reagents (HATU, EDC/HOBt) for amide bond formation, and the resulting azide-functionalized peptide can subsequently undergo CuAAC with alkyne-modified cargoes [1]. The propoxy spacer provides sufficient distance to minimize steric interference between the peptide backbone and the conjugated payload, a consideration reinforced by systematic studies on linker length effects in click chemistry [2].

Application
Selection Property
Validation Focus
PROTAC linker SAR libraries
Defined 5-atom spacer with single-methylene increment
Degradation potency (DC₅₀) as a function of linker architecture
Bioorthogonal conjugation with tuned lipophilicity
Predicted LogP ~0.5–0.7, balancing solubility and permeability
Solubility-permeability trade-off in cellular assays
Solid-phase synthesis with embedded click handles
Azide stability under Fmoc SPPS and carboxyl activation
CuAAC coupling efficiency and steric accessibility
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